2-Methyl-5,6,7,8-tetrahydroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTCTJROWXGTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285600 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-01-0 | |
| Record name | 6299-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methyl 5,6,7,8 Tetrahydroquinazoline and Its Derivatives
Established Synthetic Routes to the 2-Methyl-5,6,7,8-tetrahydroquinazoline System
Traditional methods for assembling the tetrahydroquinazoline (B156257) ring system have laid the groundwork for more advanced synthetic designs. These established routes often rely on the transformation of pre-existing heterocyclic precursors or classical cyclization reactions.
Catalytic Hydrogenation of Quinoline (B57606) Precursors
One of the most direct methods for accessing the 5,6,7,8-tetrahydroquinazoline (B1197369) skeleton is through the catalytic hydrogenation of the corresponding quinoline precursor. This approach involves the reduction of the benzene (B151609) ring portion of the quinoline system while leaving the pyrimidine (B1678525) ring intact.
The catalytic hydrogenation of quinolines can, however, present challenges in controlling regioselectivity. The reduction often preferentially yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov Achieving selective hydrogenation of the carbocyclic ring to form the desired 5,6,7,8-isomer requires careful selection of catalysts and reaction conditions. For instance, the hydrogenation of 2-methylquinoline (B7769805) can be optimized using specific catalysts like cyclometalated Iridium(III) complexes, which have shown high activity under mild conditions (1 atm H₂). researchgate.net
Heterogeneous catalysts, such as granular cobalt catalysts prepared from cobalt(II) acetate (B1210297) and zinc powder, have also been employed for the hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro counterparts. thieme-connect.com While this specific catalyst primarily yields the 1,2,3,4-isomer, the principle of using accessible, non-precious metal catalysts is a key consideration in large-scale synthesis. Further development of such catalysts could lead to selective routes for the 5,6,7,8-isomer.
Table 1: Conditions for Catalytic Hydrogenation of Quinoline Derivatives
| Precursor | Catalyst System | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Quinoline | Custom Pd Catalyst | 1) H₂ (8-12 atm), 60-70°C; 2) 160-170°C | 5,6,7,8-Tetrahydroquinoline | google.com |
| 2-Methylquinoline | Cyclometalated Cp*Ir(N^C)Cl complexes | H₂ (1 atm), Ambient Temperature | 1,2,3,4-Tetrahydro-2-methylquinoline | researchgate.net |
| Quinoline Derivatives | Granular Cobalt | H₂ (30 bar), 80-120°C | 1,2,3,4-Tetrahydroquinoline Derivatives | thieme-connect.com |
| Quinolines | Cobalt-amido cooperative catalyst / H₃N·BH₃ | THF, 25°C | 1,2-Dihydroquinolines | nih.gov |
Kröhnke Methodology and Analogous Cyclization Reactions
The Kröhnke pyridine (B92270) synthesis and similar cyclization reactions represent a classical approach to building the heterocyclic core of quinazolines from acyclic or simpler cyclic precursors. The Kröhnke methodology typically involves the reaction of a β-ketoalkylpyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. researchgate.net
This strategy has been explored for the synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines starting from monoterpenes. researchgate.net In one such study, 1-(2-oxopropyl)pyridinium bromide was reacted with an α,β-unsaturated ketone derived from (-)-β-pinene. While the desired annulated pyridine product was formed, the yields were found to be low (less than 15%) despite exploring various reaction conditions. researchgate.net This highlights a potential limitation of this specific application of the Kröhnke methodology.
Analogous cyclization reactions, often involving the condensation of a three-carbon unit with an amidine source, are fundamental to forming the pyrimidine ring of the quinazoline (B50416) system. For example, the reaction of α,β-unsaturated ketones with acetamidine (B91507) hydrochloride in acetic acid has been shown to produce 2-methyl-tetrahydroquinazolines in good yields (38–81%). nih.gov This type of cyclocondensation, where the pyrimidine ring is constructed onto a pre-existing cyclohexane-based fragment, is a cornerstone of traditional tetrahydroquinazoline synthesis. nih.gov
Contemporary Approaches for this compound Construction
Modern synthetic methods focus on improving efficiency, yield, and molecular diversity. These approaches often employ novel reagents, catalytic systems, and reaction paradigms to construct the tetrahydroquinazoline skeleton with greater control and in fewer steps.
Reactions Involving α-Aminoamidines for Tetrahydroquinazoline Assembly
A highly effective and contemporary method for synthesizing derivatives of 5,6,7,8-tetrahydroquinazoline involves the use of α-aminoamidines. nih.govmdpi.comresearchgate.net This approach features the reaction of α-aminoamidines with bis-benzylidene cyclohexanones in pyridine at 100°C. nih.govmdpi.com
The reaction proceeds via a cascade process, likely initiated by a Michael addition, and is characterized by several advantageous features:
Excellent Yields: The reported yields for a series of substituted 5,6,7,8-tetrahydroquinazolines are in the range of 47–80%. nih.govmdpi.com
Mild Conditions: The reaction proceeds under relatively mild heating without the need for harsh reagents or catalysts. nih.gov
Easy Workup: The purification process is straightforward compared to many traditional methods. researchgate.net
A key benefit of this strategy is the ability to incorporate protecting groups on the α-aminoamidine reagent. For instance, using an α-aminoamidine with a C2-tert-butyl moiety bearing protecting groups allows for the synthesis of tetrahydroquinazoline derivatives that can be easily deprotected for further functionalization. nih.govresearchgate.net This opens up pathways for creating a diverse library of compounds based on the core structure.
Scheme 1: Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines using α-Aminoamidines
| α-Aminoamidine Reactant | Diarylidencyclohexanone Reactant | Product Yield | Reference |
|---|---|---|---|
| α-aminoamidine 1a | diarylidencyclohexanone 2a-d | 47-80% | nih.govmdpi.com |
| α-aminoamidine 1e | diarylidencyclohexanone 2a-d | Higher yields reported | mdpi.com |
Organometallic Mediated Synthesis (e.g., Lithiation followed by Electrophilic Quenching)
Organometallic chemistry provides powerful tools for the regioselective functionalization of heterocyclic systems. Directed ortho-lithiation, followed by quenching with an electrophile, is a well-established strategy for introducing substituents at specific positions on an aromatic or heterocyclic ring. cardiff.ac.uk
This methodology has been successfully applied to N-Boc (tert-butoxycarbonyl) protected tetrahydroquinolines and tetrahydroisoquinolines. nih.govwhiterose.ac.ukrsc.org In this process, an N-Boc-tetrahydroquinoline is treated with a strong base like n-butyllithium at low temperatures (e.g., -78°C). The Boc group directs the deprotonation to the adjacent C-2 position, creating a configurationally stable organolithium intermediate. nih.gov This intermediate can then be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to yield 2,2-disubstituted tetrahydroquinolines in good yields. nih.gov
While this method is typically used to functionalize the 1,2,3,4-tetrahydroquinoline ring, the principles are applicable to the synthesis of derivatives of other isomers. If applied to a suitable 5,6,7,8-tetrahydroquinazoline precursor, lithiation could offer a precise method for introducing functional groups onto the heterocyclic ring, a task that can be challenging using conventional electrophilic substitution. The success of this approach depends on the presence of a suitable directing group and the relative acidity of the ring protons. cardiff.ac.uk
Multicomponent Reaction Paradigms for Functionalized Tetrahydroquinazolines
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate structural diversity. bohrium.com Several MCRs have been developed for the synthesis of quinazoline and related heterocyclic structures.
For example, a microwave-assisted, three-component protocol for synthesizing substituted 3,4-dihydroquinazolinones has been reported, starting from o-formyl carbamates, an amine, and a nitroalkane. rsc.org This cascade reaction proceeds through a cyclic iminium ion intermediate and demonstrates the flexibility and speed of MCRs.
Other MCRs have been developed to produce pyrido-fused tetrahydroquinolines from the reaction of dihydroazines, aldehydes, and anilines. researchgate.net The traditional synthesis of the quinazoline core itself can be viewed as a multicomponent reaction, such as the condensation of an anthranilic acid derivative, an amine, and a carbonyl source. The development of novel MCRs specifically targeting the this compound skeleton is an active area of research. These reactions offer a powerful platform for the one-pot synthesis of libraries of functionally diverse molecules for screening and development. beilstein-journals.orgnih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The development of synthetic methods to produce chiral molecules is a cornerstone of modern pharmaceutical and materials science. While general strategies for the asymmetric synthesis of the broader tetrahydroquinazoline class have been reported, such as iridium and copper-catalyzed asymmetric [4+2] cycloaddition reactions, specific and detailed research findings on the enantioselective synthesis of chiral this compound are not extensively documented in the current scientific literature. organic-chemistry.org The following sections address the specified asymmetric strategies in the context of this specific compound.
The use of naturally occurring chiral molecules, or the "chiral pool," is a common and effective strategy for the synthesis of enantiomerically pure compounds. Monoterpenes, with their inherent stereochemistry, are frequently employed as starting materials. However, a review of the available literature indicates a lack of specific studies detailing the synthesis of chiral this compound derivatives originating from monoterpenes or other chiral pool sources.
Asymmetric catalysis, using either metal complexes or organocatalysts, represents a powerful tool for creating chiral centers with high enantioselectivity. This approach is widely used for the synthesis of various N-heterocycles. While asymmetric hydrogenation and other catalytic transformations are well-established for producing chiral tetrahydroquinolines and tetrahydroquinoxalines, dedicated studies applying these methods to achieve the enantioselective synthesis of this compound are not prominently featured in published research. rsc.orgnih.gov General methods for the asymmetric synthesis of the parent tetrahydroquinazoline ring system have been developed, but these have not been specifically applied to the 2-methyl substituted target. organic-chemistry.org
Diastereoselective synthesis is another key strategy for controlling stereochemistry, often by using a chiral auxiliary or a substrate with pre-existing stereocenters to guide the formation of new ones. This approach is effective in building complex molecular architectures. As with other enantioselective methods, specific research detailing diastereoselective routes to chiral derivatives of this compound is limited.
Synthesis of Heteroatom-Substituted this compound Analogues
The synthesis of heteroatom-substituted tetrahydroquinazolines introduces functional diversity and allows for the fine-tuning of the molecule's properties. Research has been successful in developing methods to create analogues of the core 5,6,7,8-tetrahydroquinazoline structure with various substituents, including those containing additional nitrogen and selenium atoms.
One established method for creating 2-methyl-tetrahydroquinazolines involves the reaction of α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid, yielding products in the range of 38–81%. nih.gov A similar strategy has been applied to synthesize 2-amino-tetrahydroquinazolines by reacting substituted diarylidencyclohexanones with guanidine (B92328) hydrochloride. nih.gov More recently, a method utilizing α-aminoamidines and diarylidencyclohexanones in pyridine has been shown to produce a series of substituted 5,6,7,8-tetrahydroquinazolines in good yields (47–80%). nih.gov This approach is noted for its mild conditions and straightforward work-up. nih.gov
Furthermore, the introduction of other heteroatoms, such as selenium, into a related tetrahydroquinazolinone core has been achieved. A practical method for synthesizing 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone derivatives has been reported through the cyclization of methyl anthranilate with various isoselenocyanates. mdpi.com This reaction proceeds by heating the components in absolute ethanol. mdpi.com These findings demonstrate the feasibility of creating diverse heteroatom-substituted analogues of the fundamental tetrahydroquinazoline skeleton.
Table 1: Synthesized Heteroatom-Substituted Tetrahydroquinazoline Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Synthetic Method | Key Reagents | Reported Yield | Reference |
| 2-Methyl-tetrahydroquinazolines | Cyclocondensation | α,β-Unsaturated ketones, Acetamidine hydrochloride | 38–81% | nih.gov |
| 2-Amino-tetrahydroquinazolines | Cyclocondensation | Diarylidencyclohexanones, Guanidine hydrochloride | Not specified | nih.gov |
| Substituted 5,6,7,8-tetrahydroquinazolines | Cyclocondensation | α-Aminoamidines, Diarylidencyclohexanones | 47–80% | nih.gov |
| 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinones | Cyclization | Methyl anthranilate, Isoselenocyanates | Not specified | mdpi.com |
Chemical Reactivity and Derivatization of 2 Methyl 5,6,7,8 Tetrahydroquinazoline
Electrophilic Substitution Reactions on the Aromatic Pyrimidine (B1678525) Ring
The pyrimidine ring in the quinazoline (B50416) system is generally electron-deficient, which makes it less susceptible to classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation. However, functionalization of the ring can be achieved, particularly at the C4 position, often proceeding through a quinazolinone intermediate.
A key derivative, 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ol, exists in tautomeric equilibrium with its keto form, 2-methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This quinazolinone is a versatile precursor for substitutions at the C4 position. For instance, the hydroxyl group can be converted into a more reactive leaving group, such as a chloro group. The synthesis of 4-chloroquinazolines is commonly accomplished by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. researchgate.net This transformation yields 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline, a valuable intermediate for subsequent nucleophilic substitution reactions at the C4 position. biosynth.comachemblock.com
| Precursor | Reagent | Product | Reference |
| 2-Methyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one | SOCl₂ or POCl₃ | 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | researchgate.net |
Reactions Involving the Saturated Carbocyclic Moiety
The reactivity of the saturated cyclohexane (B81311) ring in 2-methyl-5,6,7,8-tetrahydroquinazoline is distinct from its aromatic pyrimidine counterpart.
Direct halogenation on the saturated carbocyclic ring of this compound is not extensively documented in readily available scientific literature. While related compounds like tetrahydroquinolines can undergo bromination on the carbocyclic ring using reagents such as N-Bromosuccinimide (NBS), specific examples for the tetrahydroquinazoline (B156257) core are scarce. rsc.org Such reactions on related N-heterocycles often occur at the benzylic positions adjacent to the nitrogen atoms. rsc.org
Functionalization of the saturated carbons of the pre-formed this compound ring is not a commonly reported synthetic strategy. Instead, derivatives with substituents on the carbocyclic ring are typically synthesized from already functionalized cyclohexane precursors, such as substituted diarylidencyclohexanones. nih.gov
For related tetrahydro N-heterocyclic systems like tetrahydroquinolines and tetrahydroisoquinolines, oxidation is a known reaction pathway that leads to the corresponding aromatic or partially saturated dihydro-derivatives. bohrium.comclockss.orgacs.orgresearchgate.net For example, catalytic oxidation systems involving copper(II) chloride and molecular oxygen have been used for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines. clockss.org While plausible, the application of such oxidative aromatization methods specifically to this compound is not detailed in the reviewed literature.
Modifications of the 2-Methyl Substituent
The methyl group at the C2 position of the quinazoline ring is activated by the adjacent nitrogen atoms, making its protons acidic and susceptible to deprotonation. This allows for a range of functionalization reactions.
The formation of a carbanion at the 2-methyl group enables reactions with various electrophiles. acs.org For example, 2-methyl-quinazolin-4(3H)-one can undergo condensation with aldehydes, such as 4-chlorobenzaldehyde, in the presence of glacial acetic acid and sodium acetate (B1210297) to yield the corresponding chalcone (B49325) derivative (2-(4-chlorostyryl)-quinazolin-4(3H)-one). scirp.org This reaction is a variation of the Claisen-Schmidt condensation, highlighting the reactivity of the 2-methyl group. scirp.org
| Reactant | Reagent | Conditions | Product | Reference |
| 2-Methyl-quinazolin-4(3H)-one | 4-Chlorobenzaldehyde | Glacial acetic acid / Sodium acetate | 2-(4-Chlorostyryl)-quinazolin-4(3H)-one | scirp.org |
Reactions at the Nitrogen Atoms of the Quinazoline Core
The two nitrogen atoms within the quinazoline core, at positions N1 and N3, are nucleophilic and can participate in various reactions, most notably alkylation and acylation. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
N-alkylation of the quinazoline scaffold is a common derivatization technique. In the case of quinazolin-4(3H)-ones, alkylation can potentially occur at either the N3-position or the O-position of the C4-hydroxyl tautomer. The reaction of 2-chloro-quinazolinone with methyl-2-bromo acetate proceeds via a substitution reaction to form the N-alkylated product. uw.edu Studies on related quinazolinone systems have shown that the choice of base and solvent can influence the N- versus O-alkylation ratio. nih.gov For instance, alkylation of the alkali salt of 2-pyridone in DMF predominantly occurs at the nitrogen atom. nih.gov
Visible light-promoted cascade reactions have also been developed for the N-alkylation of quinazolin-4(3H)-ones using benzyl (B1604629) halides or allyl halides, demonstrating modern synthetic approaches to modify the nitrogen atoms. rsc.org
| Substrate | Alkylating/Acylating Agent | Conditions | Product Type | Reference |
| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | Substitution reaction | N-Alkylated quinazolinone | uw.edu |
| Quinazolin-4(3H)-one | Benzyl halides / Allyl halides | Visible light, K₂CO₃ | N-Alkylated quinazoline-2,4(1H,3H)-dione | rsc.org |
| 4,4-Diphenyl-3,4-dihydroquinazolines | Various alkylating agents | DMSO–KOH | N1-monoalkyl-substituted 1,4-dihydroquinazolines | researchgate.net |
Formation of Schiff Bases and Amines from Precursors
The formation of Schiff bases (imines) requires the condensation of a primary amine with an aldehyde or ketone. The parent structure, this compound, lacks a primary amino group and therefore cannot directly undergo this reaction. However, Schiff base derivatives can be conceptualized through the synthesis and subsequent reaction of amino-functionalized tetrahydroquinazolines. The synthesis of these crucial amine precursors is a key step.
Synthesis of Amino-Tetrahydroquinazoline Precursors
Research has demonstrated the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives, which serve as the necessary precursors for potential Schiff base formation. One established method involves the reaction of substituted diarylidencyclohexanones with guanidine (B92328) hydrochloride in the presence of sodium hydride (NaH) in a dimethylformamide (DMF) solvent. nih.gov This reaction yields 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines. nih.gov While the yields for this specific synthesis range from 19–28%, it provides a direct route to the required 2-amino-substituted quinazoline core. nih.gov
Another versatile approach utilizes α-aminoamidines to produce a variety of substituted 5,6,7,8-tetrahydroquinazolines. nih.gov For instance, reacting α-aminoamidines with diarylidencyclohexanones in pyridine (B92270) at 100 °C leads to the formation of protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amines in good yields (47–80%). nih.gov The protecting groups on these derivatives can be cleaved, opening up possibilities for further functionalization, including the potential formation of Schiff bases. nih.govnih.gov
The table below summarizes the synthesis of amino-tetrahydroquinazoline precursors.
| Precursor Class | Reactants | Conditions | Yield | Reference |
| 8-(Arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines | Diarylidencyclohexanones, Guanidine hydrochloride | NaH, DMF | 19–28% | nih.gov |
| Protected 2-(5,6,7,8-Tetrahydroquinazolin-2-yl)propan-2-amines | α-Aminoamidines, Diarylidencyclohexanones | Pyridine, 100 °C, 24 h | 47–80% | nih.gov |
While these methods successfully produce the necessary amino precursors, the subsequent reaction of these specific 2-amino-5,6,7,8-tetrahydroquinazoline derivatives to form Schiff bases is not detailed in the surveyed literature.
Ring Expansion and Contraction Reactions of this compound
The modification of the core heterocyclic structure of quinazolines through ring expansion or contraction represents a significant area of chemical synthesis, allowing access to different heterocyclic systems.
Ring Expansion Reactions
The expansion of the quinazoline ring system to form seven-membered rings, such as benzodiazepines, has been documented for related quinazolinium compounds. A notable example is the reaction of 1-methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide with diazomethane (B1218177) in ethanol. oup.com This reaction proceeds in good yield to afford 1,3,4,5-tetrahydro-1,4-benzodiazepine-2,5-dione, a ring-expanded product. oup.com The proposed mechanism involves the initial formation of a highly strained azirinoquinazolinium intermediate, which then undergoes a subsequent ring-opening to yield the more stable seven-membered benzodiazepine (B76468) ring. oup.com
A similar reaction with phenyldiazomethane (B1605601) also results in the corresponding benzodiazepine derivative. oup.com These reactions demonstrate a viable pathway for expanding the six-membered pyrimidine portion of the quinazoline scaffold into a seven-membered diazepine (B8756704) ring.
The table below details the ring expansion of a quinazolinium salt.
| Starting Material | Reagent | Product | Yield | Reference |
| 1-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide | Diazomethane | 1,3,4,5-Tetrahydro-1-methyl-4-phenyl-2H-1,4-benzodiazepine-2,5-dione | Good | oup.com |
| 1-Methyl-3-phenyl-4-oxo-3,4-dihydroquinazolinium bromide | Phenyldiazomethane | Corresponding benzodiazepine derivative | — | oup.com |
Information regarding ring contraction reactions specifically for the this compound scaffold was not identified in the performed searches.
Computational and Theoretical Investigations of 2 Methyl 5,6,7,8 Tetrahydroquinazoline
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecular systems. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a standard method for studying quinoline (B57606) and quinazoline (B50416) derivatives due to its efficiency and accuracy. researchgate.net Studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G** to optimize molecular geometries and calculate electronic properties. researchgate.netdntb.gov.ua
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and polarizability. dntb.gov.ua For instance, a smaller energy gap suggests higher chemical reactivity and lower stability, indicating that charge transfer can readily occur within the molecule. researchgate.netdntb.gov.ua DFT calculations on related triazoloquinazolines have revealed energy gaps around 3.08 eV, pointing to significant chemical reactivity and potential biological activity. dntb.gov.ua
Table 1: Predicted Electronic Properties of a Quinazoline Derivative using DFT
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | - | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ~3.08 eV | A smaller gap suggests higher chemical reactivity. dntb.gov.ua |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
While DFT is widely used, ab initio and semi-empirical methods serve important roles in computational chemistry. researchgate.net Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.netresearchgate.net They can provide highly accurate results for smaller molecules and serve as a benchmark for other methods. researchgate.net For example, the HF/6-311+G** level of theory has been used alongside DFT to study quinazoline derivatives. researchgate.net
Semi-empirical methods represent a computationally less demanding alternative, making them suitable for very large molecules. researchgate.net These methods use parameters derived from experimental data to simplify calculations. While this reduces computational time, it also limits their applicability to molecules containing elements for which they have been parameterized. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of 2-methyl-5,6,7,8-tetrahydroquinazoline is crucial for its interaction with biological targets. Conformational analysis helps identify the most stable, low-energy spatial arrangements of the molecule.
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, providing insights into its flexibility and the stability of its complexes with macromolecules. frontiersin.org In a typical MD simulation of a quinazoline derivative complex, the system is solvated in a water model (like TIP3P) within a simulation box, and physiological conditions of temperature (300 K) and pressure (1.01325 bar) are maintained. frontiersin.org Simulations run for extended periods, such as 100 nanoseconds, using a force field like OPLS4, allow researchers to analyze the stability of ligand-protein interactions, root-mean-square deviation (RMSD), and other dynamic properties. frontiersin.org
Molecular Docking and Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential lead compounds. For derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369), docking studies have been performed to explore their potential as inhibitors of various enzymes. nih.govnih.gov
These in silico screenings help to understand how the ligand fits into the active site of a target and which intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. For example, derivatives of tetrahydroquinazoline (B156257) have been docked against several key enzymes from Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.govresearchgate.net
Docking simulations provide a quantitative estimation of the binding affinity, often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. Studies on tetrahydroquinazoline derivatives have shown high binding affinity toward various targets. For instance, certain derivatives exhibited docking scores ranging from -9.0 to -9.7 kcal/mol against the DHFR enzyme. nih.gov The analysis also helps in understanding binding specificity. A novel tetrahydroquinazoline-based inhibitor of human topoisomerase II was found to be approximately 100-fold more selective for the topoIIα isoform over the topoIIβ isoform, highlighting the potential for designing highly specific therapeutic agents. nih.govacs.org
Table 2: Representative Molecular Docking Scores for Tetrahydroquinazoline Derivatives
| Target Enzyme | PDB Code | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 1DF7 | -9.0 to -9.7 | nih.gov |
| Pantothenate Kinase (MtPanK) | - | High Affinity Predicted | nih.govresearchgate.net |
| Oxidoreductase DprE1 (MtDprE1) | - | High Affinity Predicted | nih.govresearchgate.net |
| β-Glucosidase | - | High Inhibition Predicted | nih.govnih.gov |
| p38 MAP Kinase | - | Good Binding Energy | researchgate.net |
Note: The table shows results for various derivatives of the core tetrahydroquinazoline structure.
Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. For example, calculated ¹H NMR spectra for related tetrahydroquinoline structures have shown predicted signals for protons in different chemical environments, such as aromatic protons (δ ~6.7-7.3 ppm), protons on the saturated ring (δ ~1.7-2.8 ppm), and methyl group protons (δ ~2.4-2.5 ppm). nih.gov These predicted spectra can be compared with experimental data to validate the synthesized structure. nih.gov Furthermore, predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated, which is useful in mass spectrometry analysis. uni.luuni.lu
Computational Studies of Reaction Mechanisms and Transition States
Following a comprehensive review of available scientific literature, no specific computational studies detailing the reaction mechanisms and transition states for the formation of this compound were identified. Research in the field of computational chemistry has been applied to the broader class of quinazoline and tetrahydroquinazoline derivatives, often focusing on molecules with more complex substitution patterns or different functionalities.
For instance, theoretical investigations have been conducted on the synthesis of various substituted quinazolines and tetrahydroquinazolines, employing methods such as Density Functional Theory (DFT) to elucidate reaction pathways. nih.govnih.gov These studies typically analyze the cyclocondensation reactions that form the quinazoline core, identifying key intermediates and calculating the energy barriers associated with transition states. nih.gov The general mechanism for the formation of similar tetrahydroquinazoline systems is often proposed to initiate with a Michael addition of an amidine to an α,β-unsaturated ketone, followed by cyclization and dehydration. nih.gov
However, detailed computational data, including energy profiles, transition state geometries, and thermodynamic parameters, specifically for the synthesis of this compound from its likely precursors (e.g., 2-acetyl-1-cyclohexanone and acetamidine) are not present in the currently accessible body of research. While the synthesis of 2-methyl-tetrahydroquinazolines has been reported, these studies have not been accompanied by in-depth computational analyses of the reaction mechanism. nih.gov
Due to the absence of specific research on this compound, no data tables or detailed findings on its reaction mechanisms and transition states can be provided at this time.
Chemical Biology Investigations of 2 Methyl 5,6,7,8 Tetrahydroquinazoline Derivatives Focus on Mechanistic in Vitro Studies
Enzyme Inhibition Studies and Mechanistic Insights
Recent research has explored the potential of 2-methyl-5,6,7,8-tetrahydroquinazoline derivatives as inhibitors of various enzymes, revealing insights into their mechanisms of action and therapeutic potential. These in vitro studies have primarily focused on enzymes crucial for the survival of pathogens and the proliferation of cancer cells.
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer agents. nih.govnih.gov Molecular docking studies have been conducted to evaluate the inhibitory potential of newly synthesized this compound derivatives against Mycobacterium tuberculosis DHFR (MtDHFR). nih.govresearchgate.netnih.gov These in silico analyses predicted that these compounds could exhibit high binding affinity towards MtDHFR. nih.govresearchgate.netnih.gov
The synthesized tetrahydroquinazoline (B156257) derivatives are thought to be promising candidates for the development of new antitubercular agents, particularly against multidrug-resistant strains. nih.govresearchgate.netnih.gov The molecular docking studies suggest that these compounds could effectively fit into the active site of the enzyme, potentially disrupting its function and inhibiting the growth of the mycobacterium. nih.govresearchgate.net
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
Pantothenate kinase (MtPanK) is another essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of coenzyme A. Its inhibition represents a promising strategy for developing new antitubercular drugs. nih.govresearchgate.netnih.gov In silico screening of this compound derivatives has indicated a high binding affinity for MtPanK. nih.govresearchgate.netnih.gov
These molecular docking studies suggest that the tetrahydroquinazoline scaffold could serve as a basis for the design of novel MtPanK inhibitors. nih.govresearchgate.net The predicted interactions between the compounds and the enzyme's active site highlight their potential to disrupt the phosphorylation of pantothenate, a key step in the coenzyme A biosynthetic pathway.
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
The FAD-containing oxidoreductase DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall component arabinogalactan. It has emerged as a key target for the development of new anti-tuberculosis drugs. nih.govresearchgate.netnih.gov Molecular docking simulations have been employed to assess the inhibitory potential of this compound derivatives against MtDprE1. nih.govresearchgate.netnih.gov The results of these in silico studies suggest that these compounds have a high binding affinity for the enzyme. nih.govresearchgate.netnih.gov
The potential of these derivatives to inhibit MtDprE1 positions them as promising candidates for further investigation in the search for novel antitubercular agents. nih.govresearchgate.net
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
β-Glucosidase is an enzyme involved in the breakdown of complex carbohydrates. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Some tetrahydroquinazoline derivatives have been reported to exhibit inhibitory activity against α- and β-glucosidases. nih.gov In silico screening of newly synthesized this compound derivatives has predicted high inhibitory activity against β-glucosidase. nih.govresearchgate.netnih.gov
These findings suggest that the this compound scaffold could be a novel framework for the development of antidiabetic agents. nih.govresearchgate.netnih.gov
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
Human topoisomerase II (topoII) is a vital enzyme that regulates DNA topology and is a validated target for anticancer drugs. nih.govacs.org A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoII. nih.govacs.org Unlike many clinically used topoII-targeted drugs that act as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors, blocking the enzyme's function without inducing DNA damage. nih.govacs.org This different mechanism of action may lead to a safer profile, potentially avoiding the side effect of secondary leukemias associated with topoII poisons. nih.govacs.org
Structure-activity relationship (SAR) studies have revealed that a 2-pyridine, a 4-substituted aniline, and a 6-amino group are crucial for the inhibitory activity. nih.govacs.org The introduction of a dimethylamino group at a specific position was found to significantly enhance topoII inhibition. nih.govacs.org One lead compound, N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, demonstrated an IC50 of 2 µM for the inhibition of DNA relaxation and showed high selectivity for the topoIIα isoform over the topoIIβ isoform. nih.govnih.gov
Table 5: Inhibitory Activity of a Lead 6-Amino-tetrahydroquinazoline Derivative against Human Topoisomerase IIα
| Compound | Target | Assay | IC50 (µM) |
|---|---|---|---|
| N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Human Topoisomerase IIα | DNA Relaxation | 2 |
Cellular Activity Studies in Controlled In Vitro Models (e.g., Antiproliferative Activity in Cell Lines)
Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against various cancer cell lines in vitro. nih.govacs.org The 6-amino-tetrahydroquinazoline derivatives that inhibit human topoisomerase II also exhibit broad antiproliferative effects. nih.govacs.orgnih.gov
Notably, these compounds have shown activity against G-361 melanoma cells. acs.org The lead compound identified in the topoII inhibition studies also displayed a broad spectrum of antiproliferative activity against cultured human cancer cells. nih.govnih.gov This cellular activity, combined with their unique mechanism of topoII inhibition, makes them promising candidates for the development of novel anticancer agents. nih.govnih.gov
While not a direct derivative of this compound, a study on the related 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine scaffold also showed antiproliferative activity against a panel of cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as non-cancerous human dermal microvascular endothelial cells (HMEC-1). nih.gov This suggests that the broader tetrahydro-fused heterocyclic core may be a valuable pharmacophore for antiproliferative agents.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| G-361 | Melanoma | Data not available |
Investigation of Cellular Pathways and Mechanisms of Action in Cell Cultures
No specific studies detailing the investigation of cellular pathways and mechanisms of action in cell cultures for this compound derivatives were identified. While research on other quinazoline (B50416) derivatives suggests potential mechanisms such as the inhibition of topoisomerase II, these findings are not specific to the 2-methyl-5,6,7,8-tetrahydro- variant. acs.org
Studies on Mitochondrial Membrane Depolarization in Cell Lines
There are no available studies that specifically investigate the induction of mitochondrial membrane depolarization in cell lines treated with this compound derivatives. This is a common method to assess the induction of apoptosis, and while it has been studied for structurally related compounds like 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the data for the requested quinazoline compound is absent from the reviewed literature. nih.govresearchgate.net
Analysis of Cellular Reactive Oxygen Species (ROS) Production in Cell Lines
Similarly, no dedicated studies on the analysis of cellular reactive oxygen species (ROS) production in cell lines following treatment with this compound derivatives could be located. The generation of ROS is a known mechanism of action for some anticancer compounds, leading to oxidative stress and cell death. For instance, derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have been shown to induce cellular ROS production. nih.gov However, equivalent studies for the specified tetrahydroquinazoline compound are not present in the available scientific literature.
Ligand-Target Binding Studies (Biophysical Methods, excluding animal or human studies)
While in silico molecular docking studies have been performed on some 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives to predict their binding affinity to certain biological targets like dihydrofolate reductase, these are computational predictions and not experimental biophysical binding studies. nih.govresearchgate.netnih.gov There is a lack of published research employing biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to investigate the direct ligand-target binding of this compound derivatives.
Future Research Directions and Outlook in 2 Methyl 5,6,7,8 Tetrahydroquinazoline Chemistry
Development of Novel and Sustainable Synthetic Methodologies
While traditional methods for synthesizing the tetrahydroquinazoline (B156257) core, such as the cyclocondensation of ketones and aldehydes with guanidine (B92328) or amidine derivatives, are established, future research will prioritize the development of more efficient, sustainable, and versatile synthetic routes. nih.gov A notable advancement has been the reaction of α,β-unsaturated ketones with acetamidine (B91507) hydrochloride, providing 2-methyl-tetrahydroquinazolines in moderate to good yields. nih.gov
More recent strategies have focused on green chemistry principles. One such method employs α-aminoamidines reacting with bis-benzylidene cyclohexanones under mild conditions, which offers excellent yields and simplifies the workup process. nih.govnih.govresearchgate.net A key sustainable feature of some modern approaches is the use of molecular oxygen (O2) from the air as the sole, inexpensive, and environmentally benign oxidant, eliminating the need for external oxidizing agents. nih.govfrontiersin.org
Future efforts will likely focus on:
Transition-Metal-Free Reactions: Expanding methodologies that avoid heavy metals, such as the Lewis acid-catalyzed synthesis of the parent quinazoline (B50416) scaffold, to the tetrahydro- derivatives. frontiersin.org
C-H Activation/Annulation: Developing rhodium-catalyzed or other transition-metal-catalyzed C-H annulation strategies to build the quinazoline ring system from readily available starting materials, which is a powerful tool for the aromatic analogues. frontiersin.org
Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the core structure with high atom economy and reduce intermediate purification steps.
Interactive Table 1: Comparison of Selected Synthetic Methods for Tetrahydroquinazolines
| Method | Reactants | Oxidant/Catalyst | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Classical Cyclocondensation | α,β-Unsaturated Ketones + Acetamidine HCl | Acetic Acid | Straightforward | 38–81% | nih.gov |
| α-Aminoamidine Route | α-Aminoamidines + Diarylidencyclohexanones | Pyridine (B92270) (heating) | Excellent yields, mild conditions, easy workup | 47–80% | nih.gov |
| Green Oxidation | Allylic compounds + Amidines | Molecular Oxygen (O2) | Environmentally friendly, inexpensive oxidant | Good | nih.gov |
| Multi-step Route | 5-(dibenzylamino)-2-oxo-cyclohexanecarboxylate | Various (multi-step) | Allows for complex, targeted derivatization | Varies | acs.org |
Exploration of New Functionalization and Derivatization Pathways
The functionalization of the 2-methyl-5,6,7,8-tetrahydroquinazoline core is crucial for tuning its properties. Current strategies have demonstrated the feasibility of introducing substituents at various positions. For instance, complex derivatives have been synthesized through a five-step route that allows for the selective introduction of different anilines at position 4 via nucleophilic aromatic substitution, followed by the installation of pyridine groups at position 2 using microwave-assisted Suzuki coupling. acs.org
A significant area for innovation lies in the use of protecting groups. The synthesis of derivatives bearing a C2-tert-butyl moiety with protecting groups that can be readily cleaved opens up pathways for subsequent functionalization at that position. nih.govnih.govresearchgate.net
Future research should explore:
Direct C-H Functionalization: Developing methods for the direct functionalization of C-H bonds on the saturated carbocyclic ring, which remains a significant challenge. This would provide direct access to novel derivatives without the need for pre-functionalized starting materials.
Late-Stage Diversification: Creating robust protocols for late-stage functionalization, allowing a common intermediate to be rapidly converted into a library of diverse analogues.
Novel Scaffolds: Using the tetrahydroquinazoline core as a building block for more complex, fused heterocyclic systems.
Interactive Table 2: Examples of Functionalization Strategies
| Position | Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| Position 4 | Aromatic Nucleophilic Substitution | Anilines | Introduce diverse aryl-amino groups | acs.org |
| Position 2 | Suzuki Coupling | Pyridyl boronic esters (Microwave) | Introduce heteroaryl groups | acs.org |
| Position 2 | Protecting Group Cleavage | Methanol / HCl | Expose a reactive site for further derivatization | researchgate.net |
Advanced Spectroscopic and Mechanistic Characterization Techniques
A thorough understanding of the structure and reaction mechanisms of this compound derivatives is fundamental. Current characterization relies on standard techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis. researchgate.net For example, IR spectra of tetrahydroquinazoline-2-thiol analogues show characteristic peaks for N-H (3426 cm⁻¹), C=N (1600 cm⁻¹), and C-S (1265 cm⁻¹) bonds, while ¹H NMR confirms the presence of protons in specific chemical environments. researchgate.net
Mechanistic insights remain somewhat preliminary. The formation of the ring system from diarylidencyclohexanones is suggested to proceed via a cascade process initiated by a Michael addition of the amidine or guanidine moiety to the enone system. nih.gov
The future in this area points towards:
Advanced NMR Techniques: Routine application of 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of complex structures.
X-ray Crystallography: Obtaining single-crystal X-ray structures to definitively determine the three-dimensional arrangement, conformation, and intermolecular interactions of these molecules in the solid state. nih.gov
In-depth Mechanistic Studies: Employing techniques such as kinetic analysis, isotopic labeling, and control experiments with radical scavengers (like TEMPO) to rigorously validate or disprove proposed reaction pathways. acs.org
Continued Application of Computational Modeling for Rational Design and Prediction
Computational chemistry has already proven to be a valuable tool in the study of tetrahydroquinazoline derivatives. Molecular docking studies have been successfully used to predict the binding affinity of synthesized compounds towards various biological targets, such as enzymes from Mycobacterium tuberculosis (e.g., DHFR, MtPanK) and β-glucosidase. nih.govnih.govresearchgate.net This approach allows for the in silico screening of virtual libraries, prioritizing compounds for synthesis and biological evaluation.
The outlook for computational modeling includes more sophisticated applications:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-receptor complexes, providing insights into binding stability, conformational changes, and residence time that are not captured by static docking.
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate electronic structures, predict spectroscopic data (NMR, IR), and model reaction transition states to elucidate mechanisms at a subatomic level.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features with chemical or biological activity, enabling the rational design of new derivatives with enhanced properties.
Interactive Table 3: Computational Studies on Tetrahydroquinazoline Scaffolds
| Technique | Purpose | Target Examples | Findings/Goal | Reference |
|---|---|---|---|---|
| Molecular Docking | Predict binding affinity | M. tuberculosis enzymes (DHFR, MtPanK, DprE1) | Identify promising candidates for antitubercular agent design | nih.govnih.govresearchgate.net |
| Molecular Docking | Predict inhibitory activity | β-glucosidase | Suggest a novel scaffold for antidiabetic drug discovery | nih.gov |
Expansion of Applications in Catalysis and Advanced Materials Science (non-biological)
Currently, the research focus for this compound and its derivatives is heavily concentrated on their biological and medicinal applications. Their potential in non-biological fields like catalysis and materials science remains a largely unexplored frontier, representing a significant opportunity for future research.
Prospective avenues for investigation include:
Ligand Development for Catalysis: The nitrogen atoms within the quinazoline ring are potential coordination sites for transition metals. Future work could explore the synthesis of chiral and achiral tetrahydroquinazoline-based ligands for use in asymmetric catalysis or other catalytic transformations.
Building Blocks for Functional Materials: Investigating the incorporation of the rigid, nitrogen-containing tetrahydroquinazoline scaffold into polymers or macrocycles. This could lead to the development of new materials with unique thermal, optical, or electronic properties.
Organic Electronics: Exploring the potential of functionalized tetrahydroquinazoline derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or dye-sensitized solar cells, an area where other nitrogen heterocycles have found utility.
Further Chemical Biology Investigations into Molecular Mechanisms (non-clinical)
Chemical biology seeks to use chemical tools to probe and understand biological systems. For tetrahydroquinazolines, initial studies have identified promising molecular-level interactions, such as the inhibition of human topoisomerase IIα and key enzymes in pathogens. researchgate.netacs.org For example, certain derivatives show high selectivity for topoisomerase IIα over the β isoform, a crucial detail for developing targeted therapies. acs.org
Future non-clinical investigations will aim to move beyond initial screening to a more profound mechanistic understanding:
Development of Chemical Probes: Synthesizing derivatives functionalized with reporter tags (e.g., fluorescent dyes, biotin) to allow for target identification, validation, and visualization of their subcellular localization and trafficking.
Elucidation of Binding Modes: Using a combination of site-directed mutagenesis, photo-affinity labeling, and high-resolution structural biology (X-ray crystallography, Cryo-EM) to precisely map the interactions between the compounds and their biological targets.
Systems-Level Analysis: Applying chemoproteomics and transcriptomics to understand the broader cellular response to treatment with these compounds, uncovering off-target effects and identifying downstream pathways.
Q & A
Q. What are the common synthetic routes for 2-methyl-5,6,7,8-tetrahydroquinazoline, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like cyclohexenone derivatives with nitrogen-containing reagents. For example, thermal cyclization of intermediates with N-cyanoguanidine under controlled temperatures (e.g., 120–150°C) yields the tetrahydroquinazoline core . Dehydrogenation using catalysts like palladium or platinum can further convert the tetrahydro form to aromatic quinazolines, though yields vary (e.g., 10–30% for 2-methylquinazoline formation) . Key factors include solvent choice (e.g., DMF for solubility), reaction time, and catalyst loading.
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on spectroscopic techniques:
- NMR : Distinct signals for methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~7–8 ppm for dehydrogenated products).
- X-ray crystallography : Resolves bond lengths and angles, confirming the tetrahydro scaffold (e.g., C–N bond lengths ~1.34 Å in related compounds) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 210.116 for C₁₄H₁₄N₂ derivatives) validate purity .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- LogP : ~3.02, indicating moderate lipophilicity, suitable for cellular uptake .
- Storage : Stable under inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .
- Solubility : Poor in water; polar aprotic solvents (e.g., DMSO) enhance solubility for biological assays .
Advanced Research Questions
Q. How can computational docking predict the binding affinity of this compound to biological targets?
Tools like AutoDock Vina optimize binding mode predictions by:
- Generating grid maps around target active sites (e.g., ATP-binding pockets in DNA gyrase) .
- Scoring poses using a hybrid force field–machine learning approach, achieving RMSD <2 Å accuracy in binding mode prediction .
- Example: Docking studies on E. coli DNA gyrase identified hydrogen bonds with Asp73 and Arg136, critical for inhibitory activity .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Use consistent enzyme sources (e.g., recombinant E. coli gyrase vs. mammalian DHFR) .
- SAR analysis : Compare substituent effects; e.g., 2-methyl groups enhance membrane permeability but reduce hydrogen bonding in some targets .
- Orthogonal validation : Pair enzyme inhibition assays (e.g., ATPase activity) with cellular assays (e.g., bacterial growth inhibition) to confirm target engagement .
Q. How can structural modifications enhance the antifolate activity of tetrahydroquinazoline derivatives?
- Diamino substitution : Introducing 2,4-diamino groups mimics folate’s pteridine ring, improving binding to dihydrofolate reductase (DHFR) .
- Arylalkyl side chains : 6-(Arylmethyl) groups (e.g., benzyl) increase hydrophobic interactions with DHFR’s active site, boosting potency (IC₅₀ <100 nM in Toxoplasma gondii DHFR) .
- Redox modulation : Stabilizing the tetrahydro form prevents oxidation to inactive quinazolinones .
Q. What methodologies identify off-target effects in tetrahydroquinazoline-based drug candidates?
- Proteome-wide profiling : Chemoproteomics using activity-based probes or thermal shift assays .
- Kinase panel screening : Test against ~100 kinases to assess selectivity (e.g., minimal inhibition of human EGFR or VEGFR) .
- Metabolomics : Track changes in folate or nucleotide pools in treated cells to infer off-pathway effects .
Methodological Notes
- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stoichiometry) for scalable synthesis .
- Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC codes) and NMR solvent/temperature conditions .
- Ethical Compliance : Adhere to biosafety protocols (e.g., BSL-2) for handling antimicrobial or cytotoxic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
